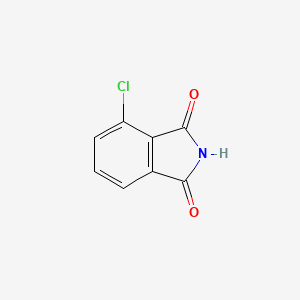

4-Chloroisoindoline-1,3-dione

Vue d'ensemble

Description

Isoindolines, including 4-Chloroisoindoline-1,3-dione, are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules . In particular, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Synthesis Analysis

Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . The aim of this synthesis was to develop a green synthesis technique for these compounds . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized .Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives is complex, with multiple rings and variable structures . These compounds are considered eligible candidates for nonlinear optical (NLO) materials due to the delocalized π-electrons .Chemical Reactions Analysis

The synthesis of isoindolines and dioxoisoindolines involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The optical properties of isoindoline-1,3-dione compounds have been investigated . UV-Vis spectra of these compounds were recorded in CH2Cl2 . The absorbance, transmittance, absorbance band edge, optical band gap, and refractive index of these compounds were calculated .Applications De Recherche Scientifique

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis . They have been used to synthesize compounds containing a substituted N-phthalimide fragment, which is present in the molecule of drugs such as thalidomide, lenalidomide, amphotalide, pomalidomide, taltrimide, and talmethoprim . The synthesis process involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . It was found that carrying out the reaction without heating leads to the formation of monoacylation products—phthalic acid amides . One of the synthesized compounds, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, has shown high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .

Colorants and Dyes

Polymer Additives

Organic Synthesis

Photochromic Materials

Modulation of Dopamine Receptor D2

Synthesis of Biogenic Amines

These compounds have been used in the synthesis of analogs of important biogenic amines . The synthesis process involves simple heating and relatively quick solventless reactions .

Construction of Complex Heterocyclic Structures

Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .

Modulation of Human Dopamine Receptor D2

Synthesis of Isoindoline/Isoindoline-1,3-dione Derivatives

These compounds have been synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible . The synthesized compounds were tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .

Construction of Multifunctionalized Isoindole-1,3-dione Cores

The preparation of multifunctionalized isoindole-1,3-dione cores has been documented . Various synthetic methods have been explored to access these intriguing heterocyclic compounds . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

Safety And Hazards

Orientations Futures

Isoindoline-1,3-dione derivatives have demonstrated anti-Alzheimer effects . New compounds that incorporate amino-acetylenic and isoindoline-1,3-dione moieties in their structure produce anti-inflammatory and analgesic effects without inducing gastric lesions in the stomach of experimental animals . This suggests potential future directions for the development of new drugs with different applications .

Propriétés

IUPAC Name |

4-chloroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOAEMIYHVGWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282645 | |

| Record name | 4-chloroisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroisoindoline-1,3-dione | |

CAS RN |

51108-30-6 | |

| Record name | 51108-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloroisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.